molecular formula C18H17N3O6S B2721349 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 886914-38-1

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2721349
CAS No.: 886914-38-1
M. Wt: 403.41
InChI Key: FRGSRYZWSMOZHN-UHFFFAOYSA-N
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Description

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified and characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis .

Chemical Reactions Analysis

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function. The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines .

Comparison with Similar Compounds

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can be compared with other similar compounds such as:

Biological Activity

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that includes an oxadiazole ring and a methanesulfonyl group, which contribute to its reactivity and biological efficacy. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S. The structural features include:

  • Oxadiazole Ring: Known for stability and diverse biological activities.
  • Methanesulfonyl Group: Enhances solubility and reactivity.
  • Dimethoxybenzamide Core: Contributes to the overall pharmacological profile.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities including:

  • Antibacterial Properties: Effective against various bacterial strains.
  • Antitumor Effects: Demonstrated cytotoxicity against cancer cell lines.
  • Antioxidant Activity: Ability to scavenge free radicals.

Antibacterial Activity

Studies have shown that derivatives of oxadiazole compounds exhibit significant antibacterial activity. For instance, a related compound demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as antimicrobial agents.

Antitumor Activity

In vitro studies on cancer cell lines have revealed that this compound exhibits notable cytotoxic effects. A comparative analysis of several derivatives indicated that the presence of the oxadiazole ring significantly enhances anticancer properties. The IC50 values for cell lines such as A549 (lung cancer) were reported at approximately 11.20 μg/ml after 72 hours of treatment .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. It showed moderate activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This property is crucial as it may contribute to the compound's overall therapeutic potential by mitigating oxidative stress in cells .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding: Potential binding to cellular receptors could modulate signal transduction pathways relevant to cell survival and growth.

Comparative Analysis with Similar Compounds

Compound NameStructureKey FeaturesBiological Activity
2,5-Dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamideStructureContains dichloro groupAntibacterial, Antitumor
N-[5-(4-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzothiopheneStructureNitro group enhances reactivityAnticancer properties

Case Studies

  • Anticancer Study : A study involving the treatment of A549 lung cancer cells with various oxadiazole derivatives showed that compounds with methanesulfonyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that these modifications could lead to novel anticancer therapies .
  • Antibacterial Efficacy : In a recent investigation, several oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the methanesulfonyl group significantly improved antibacterial activity compared to similar compounds lacking this functional group.

Properties

IUPAC Name

2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-14-6-4-5-13(15(14)26-2)16(22)19-18-21-20-17(27-18)11-7-9-12(10-8-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGSRYZWSMOZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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